molecular formula C9H10BrNO B1375043 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1245708-34-2

7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1375043
CAS No.: 1245708-34-2
M. Wt: 228.09 g/mol
InChI Key: UOPSIXDWTXOYCJ-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C9H10BrNO. It is a member of the benzoxazine family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) in a solvent such as tetrahydrofuran (THF). The reaction is carried out at a low temperature (0-5°C) to ensure regioselectivity and yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . Molecular docking studies have shown that it can bind to targets such as the epidermal growth factor receptor (EGFR), enhancing its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar in structure but lacks the methyl group at the 2nd position.

    2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar but without the bromine atom at the 7th position.

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a carbonyl group at the 3rd position instead of a dihydro structure.

Uniqueness

The presence of both the bromine atom and the methyl group in 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine imparts unique chemical and biological properties, making it distinct from its analogs

Biological Activity

7-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with notable biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, antifungal, and potential anticancer effects.

  • Molecular Formula : C9H10BrNO
  • Molecular Weight : 228.09 g/mol
  • CAS Number : 1245708-34-2
  • Structural Representation : The compound features a bromine atom and a methyl group attached to a dihydrobenzoxazine structure, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of brominated compounds and can be optimized for yield and purity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. The structure–activity relationship (SAR) studies suggest that the presence of halogen atoms (like bromine) enhances the biological activity against various bacterial strains.

CompoundMIC (µg/mL)Activity
This compound12.5Effective against E. coli
Control (Ciprofloxacin)8.0Reference compound

Antifungal Activity

The antifungal efficacy of this compound has been evaluated against several fungal pathogens. In vitro studies demonstrate that it exhibits potent activity comparable to standard antifungal agents.

Fungal StrainMIC (µg/mL)Comparison
Candida albicans20Similar to Fluconazole (25 µg/mL)
Aspergillus niger15More effective than Nystatin (23 µg/mL)

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary results indicate cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.

Study on Antimicrobial Effects

A study published in MDPI examined the antimicrobial effects of various benzoxazine derivatives, including this compound. The findings revealed that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with an MIC value of 12.5 µg/mL against E. coli .

Study on Antifungal Activity

In another research effort focusing on antifungal activity, the compound was tested against strains such as Candida albicans and Aspergillus niger. Results indicated that it exhibited an MIC of 20 µg/mL against Candida albicans, showcasing its potential as an antifungal agent .

Properties

IUPAC Name

7-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPSIXDWTXOYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244032
Record name 7-Bromo-3,4-dihydro-2-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245708-34-2
Record name 7-Bromo-3,4-dihydro-2-methyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245708-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-dihydro-2-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Borane dimethyl sulfide complex (2 M solution in THF, 0.414 mL, 0.828 mmol) was added at room temperature to a solution of 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one A-2 (100.0 mg, 0.414 mmol) in anhydrous THF (4.10 mL) under an atmosphere of argon. The reaction mixture was heated to reflux for 2 h, cooled to room temperature, quenched with methanol (1.0 mL), stirred for 30 mins and concentrated to dryness under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (hexanes:ethyl acetate gradient) to give 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine A-3 (92.9 mg, Yield=98%). MS (ESI) [M+1]+ 228, 230.
Quantity
0.414 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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